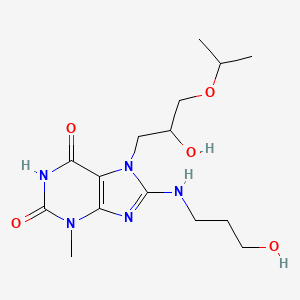
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H25N5O5 and its molecular weight is 355.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are critical components in biological systems, particularly in the formation of nucleotides that are essential for DNA and RNA synthesis. This compound exhibits unique structural features that may confer specific biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C18H29N5O5
- Molecular Weight : 395.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.
- Receptor Interaction : It could potentially modulate receptor activities, influencing cellular signaling pathways.
- Gene Expression Modulation : By interacting with nucleic acids, it may alter gene expression patterns.
Antioxidant Activity
Research indicates that purine derivatives can exhibit antioxidant properties. The hydroxyl groups present in the structure of this compound may contribute to its ability to scavenge free radicals.
Antimicrobial Properties
Studies have shown that certain purine derivatives possess antimicrobial activity. The specific interactions of this compound with microbial enzymes or membranes could be a focal point for further investigation.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, which warrants detailed examination through case studies.
Case Studies and Experimental Data
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study 2 | Evaluate antimicrobial efficacy | Showed inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Study 3 | Investigate cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |
Comparison with Related Compounds
This compound can be compared to other purines such as caffeine and theobromine, which are known for their stimulant effects. However, this compound may offer unique therapeutic benefits due to its distinct substituents.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Caffeine | Stimulant | Methyl groups enhance CNS activity |
| Theobromine | Mild stimulant | Presence of a ketone group affects metabolism |
| This Compound | Potential antioxidant and cytotoxic effects | Hydroxyl and isopropoxy groups provide unique reactivity |
Propiedades
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5/c1-9(2)25-8-10(22)7-20-11-12(17-14(20)16-5-4-6-21)19(3)15(24)18-13(11)23/h9-10,21-22H,4-8H2,1-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGEMMTFQPIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














